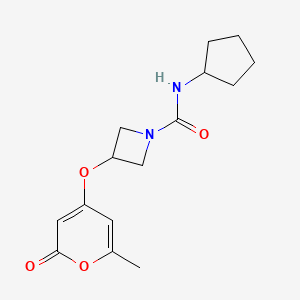
N-cyclopentyl-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-cyclopentyl-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide” is a complex organic compound. It contains a cyclopentyl group, a pyran ring, and an azetidine ring . Pyrans are a class of organic compounds that are often found in nature and have various biological activities . Azetidines are four-membered cyclic amines, and cyclopentyl is a five-membered cycloalkane .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyran ring, an azetidine ring, and a cyclopentyl group. The pyran ring in the compound is a six-membered ring with one oxygen atom . The azetidine is a four-membered ring containing one nitrogen atom . The cyclopentyl group is a five-membered carbon ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carbonyl group in the pyran ring could undergo nucleophilic addition reactions, and the azetidine ring could participate in ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the polar carbonyl group in the pyran ring could influence its solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of novel compounds often focus on exploring chemical reactions, properties, and potential applications in various fields. For instance, the synthesis of novel carbohydrate mimetics via 1,2-oxazines demonstrates the potential for creating new molecules with specific biological activities. These compounds can be precursors for acyclic and cyclic carbohydrate-like products, including amino sugar alcohols, azetidine, and pyrrolidine derivatives, indicating their potential use in medicinal chemistry and drug discovery (Bouché & Reissig, 2011).
Biological Evaluation
Compounds structurally related to azetidines and pyrrolidines have been evaluated for their biological activities, highlighting their potential in therapeutic applications. For example, the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents demonstrate the relevance of these structures in developing CNS-active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Antimicrobial and Anticancer Activities
Research on new chemical entities often explores their antimicrobial and anticancer activities. For instance, the synthesis and evaluation of antimicrobial activity of new 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives highlight the potential of these compounds in addressing microbial resistance and developing new antimicrobial agents (Aytemi̇r, Erol, Hider, & Özalp, 2003).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-cyclopentyl-3-(2-methyl-6-oxopyran-4-yl)oxyazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-10-6-12(7-14(18)20-10)21-13-8-17(9-13)15(19)16-11-4-2-3-5-11/h6-7,11,13H,2-5,8-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJBLGWEJBTBEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


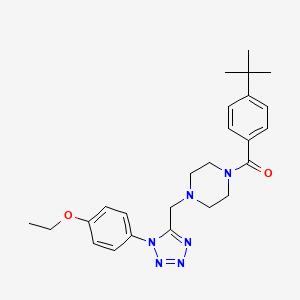
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2815034.png)
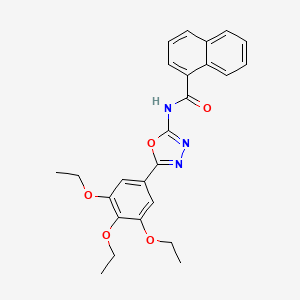
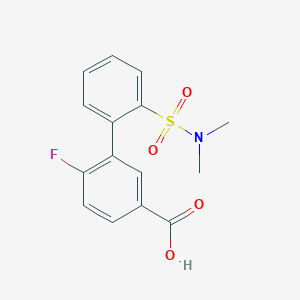
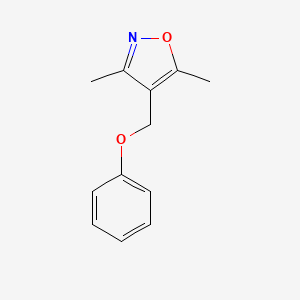
![4-[(4-{[2-(Prop-2-enamido)ethyl]carbamoyl}piperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2815040.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2815041.png)
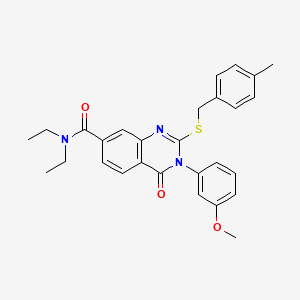
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2815044.png)
![1-(3-methoxypropyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2815046.png)
![1-[1-(Difluoromethyl)-1{h}-pyrazol-3-yl]-{n}-methylmethanamine hydrochloride](/img/structure/B2815048.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(isoxazol-4-yl)propyl)acetamide](/img/structure/B2815049.png)
![N-(4-ethoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2815050.png)